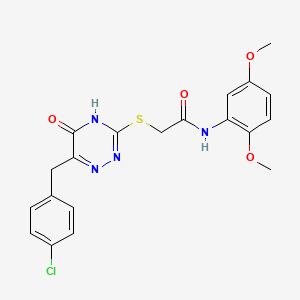

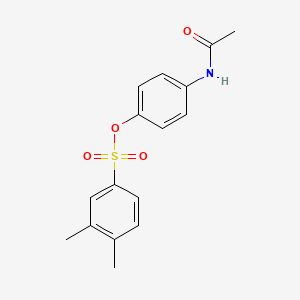

![molecular formula C16H16N4O2 B2784155 2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 2034480-80-1](/img/structure/B2784155.png)

2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide” is a complex organic molecule that contains a pyrazolo[1,5-a]pyrimidine core . This core is a nitrogen-containing heterocyclic motif found in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazolo[1,5-a]pyrimidine core, with additional functional groups attached at specific positions. These include a 4-ethoxyphenyl group and an acetamide group .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions, including substitution reactions with different nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用

Fluorescent Probes for Biological Imaging

The pyrazolo[1,5-a]pyrimidine derivatives are identified as strategic compounds for optical applications. They are used as fluorescent probes due to their tunable photophysical properties, which are essential for studying the dynamics of intracellular processes . These compounds can be designed to emit light in response to specific biological events, making them valuable tools for bioimaging.

Chemosensors

Due to the presence of heteroatoms like nitrogen, these compounds can act as potential chelating agents for ions . This property allows them to be used as chemosensors, which are devices that can detect and measure chemical substances and are particularly useful in environmental monitoring and diagnostics.

Organic Light-Emitting Devices (OLEDs)

The solid-state emission intensities of pyrazolo[1,5-a]pyrimidine derivatives make them suitable for use in OLEDs . OLEDs are used in a variety of applications, including displays for smartphones, TVs, and lighting systems, due to their capacity for producing bright light with high efficiency.

Synthesis of Novel Derivatives

The compound serves as a scaffold for the synthesis of a variety of novel disubstituted derivatives through sequential site-selective cross-coupling reactions . These derivatives can have diverse applications in medicinal chemistry and materials science.

Material Science Applications

Pyrazolo[1,5-a]pyrimidine derivatives have been proposed for use in material science due to their synthetic versatility . They can be incorporated into materials to enhance properties like conductivity, stability, and reactivity, which are crucial for the development of advanced materials.

Computational Studies

Computational studies involving pyrazolo[1,5-a]pyrimidine derivatives provide insights into the origin of regioselectivity during chemical reactions . This knowledge is valuable for designing more efficient synthetic routes in chemical manufacturing.

Safety and Hazards

将来の方向性

作用機序

Target of Action

The compound 2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide belongs to the class of pyrazolo[1,5-a]pyrimidines . This class of compounds has been identified as a privileged scaffold for the development of kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer .

Mode of Action

The pyrazolo[1,5-a]pyrimidine scaffold is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites . This interaction can inhibit the activity of the kinase, preventing the phosphorylation of downstream targets and disrupting the signaling pathway .

Biochemical Pathways

The inhibition of kinase activity by 2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide can affect multiple oncogenic pathways . The specific pathways affected would depend on the particular kinases targeted by the compound. For example, if the compound targets BTK (Bruton’s tyrosine kinase), it could disrupt B-cell receptor signaling, which plays a role in the survival and proliferation of certain types of cancer cells .

Result of Action

The result of the action of 2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide would be the disruption of the signaling pathways controlled by its target kinases . This could lead to the inhibition of cancer cell proliferation and survival, potentially leading to cell death .

特性

IUPAC Name |

2-(4-ethoxyphenyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-2-22-14-5-3-12(4-6-14)9-16(21)19-13-10-17-15-7-8-18-20(15)11-13/h3-8,10-11H,2,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIPJJNFVWPNJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

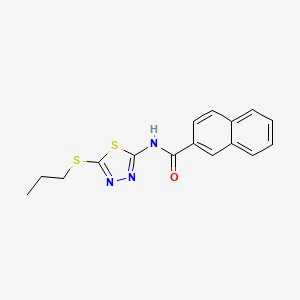

![2-(Cyclopentylsulfanyl)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B2784072.png)

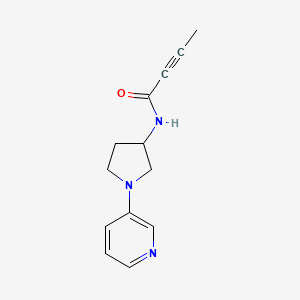

![3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2784075.png)

![6-Phenyl-5-((2,4,6-triisopropylphenyl)thio)imidazo[2,1-b]thiazole](/img/structure/B2784078.png)

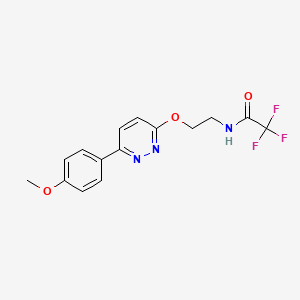

![N-[2-(2,5-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2784079.png)

![2-[[1-[(2-Fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2784084.png)

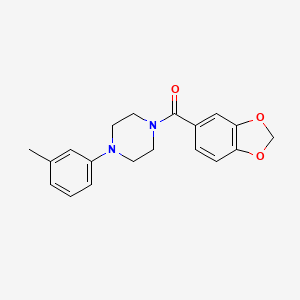

![3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzoic acid](/img/structure/B2784088.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid](/img/structure/B2784090.png)

![N-[5-[1-(2-Chloroacetyl)piperidin-3-yl]-1H-pyrazol-4-yl]benzamide](/img/structure/B2784094.png)